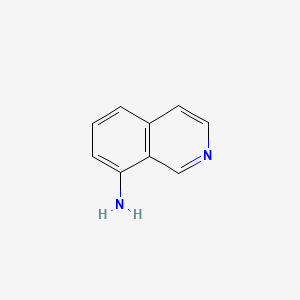

8-Aminoisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

isoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSYANXQYUJOBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552671 | |

| Record name | Isoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23687-27-6 | |

| Record name | 8-Isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23687-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Aminoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-Isoquinolinamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN57W99VQT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Aminoisoquinoline: Synthesis, Characterization, and Applications

Introduction: The Significance of the 8-Aminoisoquinoline Scaffold

This compound is a pivotal heterocyclic aromatic amine that serves as a cornerstone in the fields of medicinal chemistry and materials science. Its rigid bicyclic framework, coupled with a strategically positioned amino group, imparts unique electronic and steric properties, making it a highly sought-after building block for the synthesis of a diverse array of functional molecules. The inherent biological activity of the 8-aminoquinoline scaffold has led to its incorporation into a multitude of therapeutic agents, most notably antimalarial drugs.[1][2] This guide provides a comprehensive technical overview of the synthesis, detailed characterization, and key applications of 8-aminoisoguinoline, tailored for researchers, scientists, and professionals in drug development.

Strategic Synthesis of this compound

The construction of the 8-aminoisoguinoline core can be approached through several synthetic strategies. The most prevalent and industrially viable method involves the reduction of 8-nitroquinoline, which is itself accessible through the nitration of quinoline. Modern synthetic methodologies, such as palladium-catalyzed amination reactions, offer alternative routes with distinct advantages in terms of substrate scope and reaction conditions.

Classical Approach: Reduction of 8-Nitroquinoline

The reduction of the nitro group at the 8-position of the quinoline ring is a robust and widely employed method for the synthesis of 8-aminoisoguinoline. This transformation can be achieved using various reducing agents, with tin(II) chloride in hydrochloric acid and catalytic hydrogenation being the most common.

This method is a classic and reliable procedure for the reduction of aromatic nitro compounds. The reaction proceeds via a series of single electron transfers from the Sn(II) species to the nitro group.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-nitroquinoline (1 equivalent) in concentrated hydrochloric acid.

-

Addition of Reducing Agent: To the stirred suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) in concentrated hydrochloric acid portion-wise. The addition is exothermic and should be controlled to maintain a manageable reaction temperature.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide until the solution is strongly alkaline (pH > 10). This will precipitate tin salts.

-

Extraction: Extract the aqueous slurry with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 8-aminoisoguinoline can be further purified by column chromatography on silica gel or by recrystallization.

Catalytic hydrogenation offers a cleaner alternative to the use of stoichiometric metal reductants, with water being the only byproduct. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Experimental Protocol:

-

Reaction Setup: In a pressure-resistant vessel (e.g., a Parr shaker apparatus), dissolve 8-nitroquinoline (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 3-4 atm) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis.

-

Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent. Concentrate the filtrate under reduced pressure to afford the crude 8-aminoisoguinoline, which can be further purified if necessary.

Modern Approach: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][4][5] This method can be employed to synthesize 8-aminoisoguinoline from 8-haloquinolines (e.g., 8-bromoquinoline or 8-chloroquinoline) and an ammonia surrogate.

Causality Behind Experimental Choices:

-

Choice of Catalyst: The selection of the palladium precursor and the phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), are often employed to facilitate the challenging oxidative addition and reductive elimination steps of the catalytic cycle.[5]

-

Choice of Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine nucleophile and facilitate the catalytic cycle.

-

Choice of Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.

Illustrative Catalytic Cycle for Buchwald-Hartwig Amination:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Comprehensive Characterization of this compound

Thorough characterization of 8-aminoisoguinoline is essential to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 8-aminoisoguinoline exhibits a set of characteristic signals in the aromatic region, corresponding to the protons on the quinoline ring system. The amino group protons typically appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum displays nine distinct signals corresponding to the nine carbon atoms in the 8-aminoisoguinoline molecule. The chemical shifts of these carbons are influenced by the electronic effects of the nitrogen atom in the quinoline ring and the amino group.

Table 1: Representative NMR Data for this compound

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ (ppm) | Multiplicity |

| 8.85 | dd, J = 4.2, 1.7 Hz |

| 8.05 | dd, J = 8.3, 1.7 Hz |

| 7.35 | dd, J = 8.3, 4.2 Hz |

| 7.30 | t, J = 7.8 Hz |

| 7.10 | dd, J = 8.3, 1.3 Hz |

| 6.85 | dd, J = 7.4, 1.3 Hz |

| 4.80 | br s |

Note: Chemical shifts are approximate and may vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In the electron ionization (EI) mass spectrum of 8-aminoisoguinoline, the molecular ion peak (M⁺) is expected at m/z 144, corresponding to the molecular formula C₉H₈N₂.[6]

Fragmentation Pattern: The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for aromatic amines include the loss of a hydrogen atom to form a stable [M-H]⁺ ion and the cleavage of the C-N bond.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 8-aminoisoguinoline will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring, and C=C and C=N stretching vibrations of the quinoline core.

Table 2: Typical IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 1620-1580 | C=C and C=N stretch | Quinoline Ring |

| 1350-1250 | C-N stretch | Aromatic Amine |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound, being a conjugated aromatic system, exhibits strong absorption in the UV region. The spectrum typically shows multiple absorption bands corresponding to π → π* transitions.[7]

Applications of this compound in Drug Discovery and Development

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[8]

Antimalarial Agents

The most prominent application of 8-aminoisoguinoline is in the development of antimalarial drugs. It is the central pharmacophore of primaquine, a crucial drug for the radical cure of relapsing malaria caused by Plasmodium vivax and Plasmodium ovale.[1] this compound is a key starting material in the multi-step synthesis of primaquine. More recently, tafenoquine, another 8-aminoquinoline derivative, has been approved as a single-dose treatment for P. vivax malaria.[8][9]

Synthetic Workflow for Primaquine Synthesis from this compound:

Caption: Simplified workflow for the synthesis of Primaquine.

Other Therapeutic Areas

Beyond its use in antimalarials, the 8-aminoquinoline scaffold has been explored for a range of other therapeutic applications, including:

-

Anticancer Agents: Derivatives of 8-aminoquinoline have shown potential as anticancer agents by targeting various cellular pathways.

-

Antimicrobial Agents: The ability of 8-aminoquinolines to chelate metal ions is believed to contribute to their antimicrobial activity.

-

Neuroprotective Agents: Some 8-aminoquinoline derivatives have been investigated for their potential in treating neurodegenerative diseases.

Conclusion

This compound is a molecule of profound importance in synthetic and medicinal chemistry. Its versatile synthesis, rich spectroscopic characterization, and the diverse biological activities of its derivatives underscore its significance as a key building block. This guide has provided a detailed technical overview of the core aspects of 8-aminoisoguinoline chemistry, offering valuable insights for researchers and professionals engaged in the design and development of novel functional molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. uni-saarland.de [uni-saarland.de]

- 4. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DSpace [cardinalscholar.bsu.edu]

- 7. Linifanib - Wikipedia [en.wikipedia.org]

- 8. An Efficient and Sustainable Synthesis of the Antimalarial Drug Tafenoquine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 8-Aminoisoquinoline (CAS No. 23687-27-6): A Cornerstone for Advanced Synthesis and Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 8-aminoisoyuinoline (CAS No. 23687-27-6), a pivotal heterocyclic amine that has garnered significant attention in the fields of medicinal chemistry and advanced organic synthesis. This document delves into the core physicochemical properties, detailed spectroscopic analysis, and established synthetic protocols for this compound. Furthermore, it explores its reactivity, with a particular focus on its role as a powerful directing group in C-H bond functionalization and its utility as a key building block for pharmacologically active molecules, including potent PARP inhibitors. This guide is intended to serve as an essential resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights to leverage the full potential of this versatile molecule.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] 8-Aminoisoquinoline, with its unique electronic and steric properties conferred by the C-8 amino group, stands out as a particularly valuable derivative.[2][3] Its ability to act as a bidentate ligand has made it an indispensable tool in modern synthetic chemistry, enabling regioselective C-H activation and functionalization reactions that were previously challenging.[4] This capacity for precise molecular editing, combined with its presence in biologically active compounds, underscores its importance as a high-value intermediate for the synthesis of novel therapeutics, particularly in oncology and infectious diseases.[5][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of 8-aminoisoyuinoline is fundamental to its effective application in a laboratory setting.

Physical and Chemical Properties

This compound typically presents as a brown crystalline solid or powder.[5][7] It exhibits low solubility in water but is soluble in various organic solvents, including chloroform, ethanol, and diethyl ether.[2] The basicity of the compound, with a predicted pKa of 6.20 ± 0.23, is a key characteristic influencing its reactivity and handling.[5]

| Property | Value | Source(s) |

| CAS Number | 23687-27-6 | [5] |

| Molecular Formula | C₉H₈N₂ | [2] |

| Molecular Weight | 144.18 g/mol | [2] |

| Appearance | Brown crystalline powder or solid | [5][7] |

| Melting Point | 154-158 °C | [2] |

| Boiling Point | 335.7 ± 17.0 °C (Predicted) | [5] |

| Density | 1.210 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 6.20 ± 0.23 (Predicted) | [5] |

| Solubility | Low in water; soluble in ethanol, ether, chloroform | [2] |

| Storage | Store at 2-8°C in a dark, inert atmosphere | [5] |

Spectroscopic Data Interpretation

The structural elucidation of 8-aminoisoyuinoline and its reaction products relies on a combination of spectroscopic techniques.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides critical information about the proton environments within the molecule. The aromatic protons on the isoquinoline core typically appear in the downfield region (δ 7.0-9.5 ppm). The protons of the amino group (-NH₂) usually present as a broad singlet. A representative spectrum from ChemicalBook shows characteristic peaks for the aromatic protons.[7]

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of distinct carbon environments. The nine carbon atoms of 8-aminoisoyuinoline will give rise to nine unique signals. Aromatic carbons typically resonate in the δ 110-160 ppm range. The carbon atom bearing the amino group (C8) will be significantly influenced by the nitrogen's electron-donating effect. A searchable ¹³C NMR spectrum is available for reference.[8]

The IR spectrum is invaluable for identifying key functional groups. For 8-aminoisoyuinoline, the following characteristic absorptions are expected:

-

N-H Stretching: The amino group will exhibit characteristic symmetric and asymmetric stretching vibrations in the 3200-3400 cm⁻¹ region. The broadness of these bands can be indicative of hydrogen bonding.[9]

-

C=C and C=N Stretching: The aromatic isoquinoline ring will show multiple sharp peaks in the 1400-1650 cm⁻¹ region.[10]

-

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond typically appears in the 1250-1360 cm⁻¹ range.

-

C-H Bending: Out-of-plane C-H bending vibrations in the aromatic region (700-900 cm⁻¹) can provide information about the substitution pattern.

Electron Ionization Mass Spectrometry (EI-MS) of 8-aminoisoyuinoline will show a molecular ion peak (M⁺) at m/z 144, corresponding to its molecular weight. The fragmentation pattern of isoquinoline alkaloids often involves characteristic losses.[11] For 8-aminoisoyuinoline, potential fragmentation pathways could include the loss of HCN (m/z 117) or other small neutral molecules, which is a common feature for nitrogen-containing aromatic compounds.[12][13]

Synthesis and Reactivity

Recommended Synthetic Protocol: Reduction of 8-Nitroisoquinoline

A common and reliable method for the preparation of 8-aminoisoyuinoline is the reduction of 8-nitroisoquinoline. This precursor can be synthesized from isoquinoline through nitration, followed by separation from the 5-nitro isomer.[3]

Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Detailed Step-by-Step Protocol (Reduction using SnCl₂):

-

Step 1: Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 8-nitroisoquinoline (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Step 2: Reagent Addition: Add an excess of stannous chloride (SnCl₂) (typically 3-5 equivalents) to the suspension. Slowly add concentrated hydrochloric acid (HCl) to the mixture. The reaction is exothermic, so addition should be controlled to maintain a manageable temperature.

-

Step 3: Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Step 4: Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic. This will precipitate tin salts.

-

Step 5: Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.

-

Step 6: Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 8-aminoisoyuinoline.

Key Reactivity and Applications in Synthesis

A significant application of 8-aminoisoyuinoline is its use as a bidentate directing group in transition metal-catalyzed C-H functionalization reactions.[2][14] When attached to a substrate, typically as an amide, the nitrogen atoms of the amino group and the isoquinoline ring chelate to a metal center (e.g., palladium, nickel, or copper), positioning the catalyst for selective activation of a proximal C-H bond.[4] This strategy allows for a wide range of transformations, including arylation, alkylation, and alkenylation, on otherwise unreactive C-H bonds. A crucial advantage of this methodology is that the 8-aminoisoyuinoline auxiliary can often be removed under hydrolytic conditions after the desired functionalization.[15]

Mechanism of Directed C-H Functionalization

Caption: Catalytic cycle for C-H functionalization using 8-aminoquinoline (AQ).

This compound can also participate as a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[3][16] This reaction allows for the formation of C-N bonds by coupling the amino group of 8-aminoisoyuinoline with aryl halides or triflates. This is a powerful method for synthesizing more complex N-aryl isoquinoline derivatives, which are often of interest in medicinal chemistry.[17][18]

Detailed Protocol for Buchwald-Hartwig Amination:

-

Step 1: Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equivalent), 8-aminoisoyuinoline (1.1-1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equivalents).

-

Step 2: Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane via syringe.

-

Step 3: Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours, or until TLC or GC-MS analysis indicates completion of the reaction.

-

Step 4: Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Role in Drug Discovery: A Precursor to PARP Inhibitors

The 8-aminoisoyuinoline scaffold is a key component in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[19][20] PARP enzymes are crucial for DNA single-strand break repair. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA double-strand breaks, ultimately causing cancer cell death through a mechanism known as synthetic lethality.[6]

The structure-activity relationship (SAR) studies of various PARP inhibitors have shown that the isoquinoline ring system can effectively mimic the nicotinamide moiety of the natural PARP substrate, NAD⁺.[19] The amino group at the C-8 position provides a critical vector for introducing various side chains that can interact with specific residues in the PARP active site, thereby enhancing potency and selectivity.[5] The development of novel 8-aminoisoyuinoline derivatives continues to be an active area of research aimed at creating more effective and less toxic PARP inhibitors.[6]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 8-aminoisoyuinoline. It is classified as an irritant and may cause serious eye irritation.[21] It is also considered harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If ingested, do not induce vomiting and seek immediate medical attention. For skin contact, wash thoroughly with soap and water.

Conclusion

This compound (CAS No. 23687-27-6) is a molecule of significant strategic value in modern organic chemistry and drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable building block for complex molecular architectures. Its role as a robust directing group has opened new avenues for selective C-H functionalization, while its presence in the core of potent PARP inhibitors highlights its importance in the development of targeted cancer therapies. This guide has provided a detailed, technical overview intended to empower researchers to safely and effectively utilize 8-aminoisoyuinoline in their synthetic endeavors, ultimately contributing to advancements in science and medicine.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Aminoquinoline(578-66-5) 1H NMR spectrum [chemicalbook.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. 8-Aminoquinoline | C9H8N2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 10. scialert.net [scialert.net]

- 11. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Spectroscopic Guide to 8-Aminoisoquinoline: Structure, Characterization, and Analysis

Abstract

8-Aminoisoquinoline is a pivotal heterocyclic amine serving as a foundational structural motif in medicinal chemistry and materials science.[1] Its unique arrangement of a fused benzene and pyridine ring system, functionalized with a primary amine, imparts distinct chemical properties that are leveraged in the synthesis of novel therapeutic agents and functional materials.[1] A thorough understanding of its spectroscopic signature is paramount for researchers in synthesis, quality control, and drug development. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. We delve into the causal relationships between molecular structure and spectral output, present validated experimental protocols, and offer expert interpretation of the data to serve as a comprehensive resource for scientists and professionals in the field.

Introduction: The Chemical and Pharmaceutical Significance of this compound

This compound (C₉H₈N₂) is an aromatic organic compound with a molecular weight of 144.17 g/mol . Structurally, it is an isomer of aminoquinoline, differing in the position of the nitrogen atom within the bicyclic system. This seemingly subtle distinction significantly alters the molecule's electronic distribution, reactivity, and, consequently, its spectroscopic properties.

The isoquinoline core is a well-established pharmacophore, and the addition of an amino group at the 8-position opens avenues for diverse chemical modifications. This makes this compound a valuable intermediate in the synthesis of compounds with potential applications as anticancer, antiviral, and antibacterial agents.[1] Given its importance, unambiguous structural confirmation is critical. The following sections detail the core spectroscopic techniques used to characterize this molecule, providing both the data and the scientific rationale behind its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the complete carbon-hydrogen framework.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton NMR (¹H NMR) provides detailed information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. The electron-withdrawing nitrogen atom and the electron-donating amino group in this compound create a distinct electronic landscape, resulting in a well-resolved and informative spectrum.

Data Interpretation: The ¹H NMR spectrum of this compound, typically run in a solvent like DMSO-d₆, shows signals for seven distinct protons. The protons on the pyridine ring (H1, H3, H4) are generally found at a lower field (higher ppm) than those on the carbocyclic ring due to the deshielding effect of the ring nitrogen. The amino group protons (NH₂) typically appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent.

dot graph 8_Aminoisoquinoline_Structure { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [color="#202124"];

// Define nodes for atoms N1 [label="N", pos="0.866,0.5!", color="#EA4335", fontcolor="#FFFFFF"]; C1 [label="C₁", pos="1.732,0!"]; C3 [label="C₃", pos="0,-1!"]; C4 [label="C₄", pos="-0.866,-0.5!"]; C4a [label="C", pos="0,0!"]; C8a [label="C", pos="-0.866,0.5!"]; C5 [label="C₅", pos="-1.732,0!"]; C6 [label="C₆", pos="-1.732,-1!"]; C7 [label="C₇", pos="-0.866,-1.5!"]; C8 [label="C₈", pos="0,-2!"]; N_amino [label="NH₂", pos="0.866,-2.5!", color="#34A853", fontcolor="#FFFFFF"];

// Define nodes for hydrogens for clarity H1 [label="H", pos="2.5,0.2!"]; H3 [label="H", pos="0,-1.5!"]; H4 [label="H", pos="-1.5,-0.7!"]; H5 [label="H", pos="-2.5,0.2!"]; H6 [label="H", pos="-2.5,-1.2!"]; H7 [label="H", pos="-0.866,-2.0!"];

// Draw bonds C4a -- N1 -- C1 -- C4a; C4a -- C3 -- C4 -- C8a -- C4a; C8a -- C5 -- C6 -- C7 -- C8 -- C8a; C8 -- N_amino;

// Bonds to hydrogens C1 -- H1; C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6; C7 -- H7; } Figure 1: Structure of this compound with proton numbering.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Coupling Constant (J) Hz |

|---|---|---|---|

| 9.43 | s | H-1 | - |

| 8.32 | d | H-3 | Value not reported |

| 7.54 | d | H-5 | Value not reported |

| 7.40 | dd | H-6 | Value not reported |

| 6.99 | d | H-4 | Value not reported |

| 6.72 | d | H-7 | Value not reported |

| 6.22 | s (br) | 8-NH₂ | - |

Data acquired in DMSO-d₆ at 400 MHz.

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

Carbon-13 NMR provides a map of the carbon framework. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Data Interpretation: The this compound molecule has nine carbon atoms, all of which are in different chemical environments and should, therefore, produce nine distinct signals. The carbon atom bonded to the amino group (C-8) is significantly shielded (shifted upfield to a lower ppm value) due to the electron-donating nature of the nitrogen. Carbons adjacent to the heterocyclic nitrogen (C-1 and C-8a) are deshielded and appear at a lower field.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm (Predicted Range) | Assignment | Rationale |

|---|---|---|

| 150 - 155 | C-1 | Adjacent to ring nitrogen, deshielded. |

| 145 - 150 | C-3 | Vinylogous to ring nitrogen. |

| 140 - 145 | C-8 | Attached to the electron-donating amino group. |

| 135 - 140 | C-8a | Quaternary carbon, adjacent to ring nitrogen. |

| 125 - 130 | C-4a | Quaternary carbon, fusion point. |

| 120 - 128 | C-5, C-6 | Aromatic CH carbons on the benzene ring. |

| 115 - 120 | C-4 | Aromatic CH on the pyridine ring. |

| 108 - 115 | C-7 | Ortho to the amino group, shielded. |

Note: These are predicted values based on known substituent effects on isoquinoline and aniline systems.[2][3] Experimental values may vary based on solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

The choice of solvent and concentration is critical for acquiring high-quality NMR data. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum, and a concentration of 5-10 mg in 0.6-0.7 mL of solvent is standard.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.[4]

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum. A typical experiment uses a 90° pulse angle and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A wider spectral width is used, and significantly more scans are required due to the low natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.[5][6]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Data Interpretation: The IR spectrum of this compound is dominated by features corresponding to the primary amine (N-H) and the aromatic rings (C-H, C=C, C=N).

-

N-H Stretching: Primary amines characteristically show two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

Aromatic C-H Stretching: This vibration typically appears as a series of sharp peaks just above 3000 cm⁻¹.

-

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings give rise to a series of strong to medium absorptions in the 1400-1650 cm⁻¹ region.

-

N-H Bending: The scissoring motion of the -NH₂ group results in a characteristic absorption around 1600 cm⁻¹, often overlapping with the aromatic ring stretches.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3450 - 3300 | Medium | N-H asymmetric & symmetric stretching |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching |

| 1650 - 1550 | Strong-Medium | Aromatic C=C and C=N stretching / N-H bending |

| 1500 - 1400 | Strong-Medium | Aromatic C=C and C=N stretching |

| 850 - 750 | Strong | C-H out-of-plane bending (substitution pattern) |

Note: These are characteristic ranges. The provided data is based on spectra of similar aromatic amines and quinoline derivatives.[7][8][9]

Experimental Protocol for FTIR-ATR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders that requires minimal sample preparation.

Step-by-Step Methodology:

-

Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the 8-aminoisofurnoline powder onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is often used, which involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Data Interpretation: The mass spectrum provides two key pieces of information: the molecular weight of the compound from the molecular ion peak and structural information from the fragmentation pattern.

-

Molecular Ion ([M]⁺): For 8-aminoisofurnoline (C₉H₈N₂), the molecular ion peak is observed at an m/z of 144.[10] The presence of two nitrogen atoms means this peak will conform to the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[11]

-

Fragmentation Pattern: The stable aromatic isoquinoline core means the molecular ion peak is typically quite abundant. A characteristic fragmentation pathway for nitrogen-containing heterocycles is the loss of hydrogen cyanide (HCN, 27 Da).[12]

Table 4: Key Mass Spectrometry Data for this compound (EI)

| m/z | Relative Intensity | Proposed Identity |

|---|---|---|

| 144 | High | [M]⁺˙, Molecular Ion |

| 117 | High | [M - HCN]⁺˙ |

| 145 | Moderate | [M+1]⁺˙ (Isotope Peak) |

| 90 | Moderate | Further fragmentation |

| 89 | Moderate | Further fragmentation |

Data sourced from NIST Mass Spectrometry Data Center.[10]

Experimental Protocol for Mass Spectrometry (EI)

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the solid sample into the high-vacuum source of the mass spectrometer, typically using a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a beam of electrons (typically at 70 eV). This energy is sufficient to ionize the molecule and induce fragmentation.[13]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic characterization of 8-aminoisofurnoline is a clear illustration of how modern analytical techniques provide a detailed portrait of molecular structure. ¹H and ¹³C NMR spectroscopy definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key amine and aromatic functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. The data and protocols presented in this guide serve as a validated reference for researchers, ensuring the accurate identification and quality assessment of this important chemical building block in synthesis and drug discovery workflows.

References

- 1. chembk.com [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-Aminoisoquinoline(1125-60-6) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 8-Quinolinamine [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the ¹H NMR Spectral Interpretation of 8-Aminoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Aminoisoquinoline is a crucial heterocyclic aromatic compound that serves as a significant building block in medicinal chemistry and materials science. Its derivatives have shown a wide range of biological activities, making the precise characterization of this molecule paramount for quality control, reaction monitoring, and structural elucidation of its more complex analogues. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful analytical techniques for obtaining detailed structural information at the atomic level. This guide provides a comprehensive interpretation of the ¹H NMR spectrum of this compound, grounded in the principles of chemical shift theory, spin-spin coupling, and the electronic effects of its constituent functional groups.

The Structure and Proton Environment of this compound

To interpret its ¹H NMR spectrum, it is essential to first understand the unique proton environments within the this compound molecule. The structure consists of a bicyclic system with a pyridine ring fused to a benzene ring. The amino group at the 8-position significantly influences the electronic distribution within the rings, which in turn affects the chemical shifts of the aromatic protons.

Below is a diagram illustrating the structure of this compound with the standard numbering convention for the isoquinoline ring system. Each unique proton is labeled for clarity in the subsequent spectral analysis.

Caption: Structure of this compound.

There are six aromatic protons (H1, H3, H4, H5, H6, and H7) and two amine protons (-NH₂). The nitrogen atom in the pyridine ring and the amino group at C8 are the primary determinants of the chemical shifts observed in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of this compound

While an experimentally obtained and fully assigned high-resolution spectrum is the gold standard, a highly accurate prediction can be formulated based on established principles of NMR spectroscopy and data from similar compounds. The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the protons of this compound, typically dissolved in a non-polar deuterated solvent like chloroform-d (CDCl₃).

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | ~8.9 - 9.2 | Doublet (d) | J1,3 ≈ 0.5-1.0 Hz (long-range) |

| H3 | ~8.4 - 8.6 | Doublet (d) | J3,4 ≈ 5.5-6.5 Hz |

| H4 | ~7.5 - 7.7 | Doublet (d) | J4,3 ≈ 5.5-6.5 Hz |

| H5 | ~7.3 - 7.5 | Doublet (d) | J5,6 ≈ 8.0-9.0 Hz |

| H6 | ~7.2 - 7.4 | Triplet (t) | J6,5 ≈ 8.0-9.0 Hz, J6,7 ≈ 7.0-8.0 Hz |

| H7 | ~6.8 - 7.0 | Doublet (d) | J7,6 ≈ 7.0-8.0 Hz |

| -NH₂ | ~4.0 - 5.5 | Broad Singlet (br s) | N/A |

Detailed Spectral Analysis

The Aromatic Region (δ 6.8 - 9.2 ppm)

The aromatic protons of this compound resonate in the downfield region of the spectrum, a characteristic feature of protons attached to sp²-hybridized carbons in an aromatic system.[1] The precise chemical shifts are governed by the interplay of the electron-withdrawing effect of the pyridine nitrogen and the electron-donating effect of the amino group.

-

H1 and H3: These protons are part of the pyridine ring. The nitrogen atom's electronegativity and lone pair deshield these protons, causing them to appear at the lowest field. H1 is particularly deshielded due to its proximity to the nitrogen atom. H3 and H4 will appear as doublets due to their coupling with each other (ortho coupling).

-

H4: This proton is also in the pyridine ring and is coupled to H3.

-

H5, H6, and H7: These protons are on the benzene ring. The amino group at C8 is a powerful electron-donating group, which increases the electron density at the ortho (H7) and para (H5) positions through resonance. This increased electron density leads to greater shielding and an upfield shift for these protons compared to unsubstituted isoquinoline. H7, being ortho to the amino group, is expected to be the most shielded of the aromatic protons. H6 will appear as a triplet due to coupling with both H5 and H7. H5 and H7 will appear as doublets due to their coupling with H6.

The expected coupling patterns can be visualized as follows:

Caption: Key proton coupling relationships in this compound.

The Amine Protons (δ 4.0 - 5.5 ppm)

The protons of the amino group (-NH₂) typically appear as a broad singlet.[2] The broadness of the signal is due to several factors, including quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or other protic species in the solvent. The chemical shift of the amine protons is highly variable and depends on the solvent, concentration, and temperature.[2] In some cases, this signal can be exchanged with deuterium by adding a drop of D₂O to the NMR tube, which causes the peak to disappear, confirming its identity.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A standard protocol for obtaining a high-quality ¹H NMR spectrum of this compound is as follows:

1. Sample Preparation:

- Weigh approximately 5-10 mg of this compound.[3][4]

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1] Ensure the sample is fully dissolved.

- Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5]

- Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

- Insert the sample into the NMR spectrometer.

- Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

- Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

- Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

- Integrate the signals to determine the relative number of protons corresponding to each peak.

- Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

The following diagram outlines the general workflow for ¹H NMR analysis:

Caption: General workflow for ¹H NMR spectroscopy.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. By carefully analyzing the chemical shifts, coupling patterns, and integrals, a complete assignment of all proton signals can be achieved. The electron-donating amino group significantly influences the shielding of the protons on the benzene ring, leading to a characteristic upfield shift of the H5 and H7 protons. This in-depth understanding of the ¹H NMR spectrum of this compound is indispensable for researchers working with this important class of compounds, enabling confident structural verification and paving the way for the development of novel derivatives with tailored properties.

References

- 1. organomation.com [organomation.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

An In-depth Technical Guide to 8-Aminoisoquinoline: From Discovery to a Cornerstone of Modern Drug Development

Abstract

8-Aminoisoquinoline, a seemingly unassuming heterocyclic aromatic amine, has carved a significant niche in the landscape of medicinal chemistry and materials science. While its precise inaugural synthesis is not prominently documented in seminal early 20th-century literature, its structural motif has become a cornerstone in the development of targeted therapeutics, most notably as a pharmacophoric scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide provides a comprehensive technical overview of this compound, tracing its historical synthetic roots, detailing modern laboratory-scale synthesis protocols, and elucidating its critical role in the mechanism of action of PARP inhibitors. We will explore the structure-activity relationships that govern its therapeutic efficacy and present key data that underscore its importance for researchers, scientists, and drug development professionals.

Discovery and Historical Context: A Tale of Isoquinoline Chemistry

The story of this compound is intrinsically linked to the broader history of isoquinoline chemistry. The isoquinoline core was first isolated from coal tar in 1885.[1] The late 19th and early 20th centuries saw a flurry of activity in developing methods to construct this bicyclic system, with the Bischler-Napieralski (from β-phenylethylamides) and Pomeranz-Fritsch (from benzaldehydes and aminoacetals) reactions emerging as foundational synthetic strategies.[1][2]

While the exact date of the first synthesis of this compound is not clearly cited in available literature, its conceptualization would have been a logical extension of well-established aromatic chemistry of the time.[3] The classical approach to functionalizing such aromatic systems involved electrophilic substitution reactions. For isoquinoline, direct nitration with a mixture of nitric and sulfuric acid is known to yield a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline.[4][5] Subsequent reduction of the separated 8-nitro isomer would provide this compound. This two-step sequence, a staple of organic synthesis, was the most probable route to its initial creation. The related compound, 8-aminoquinoline, was originally prepared via a similar nitration and reduction sequence starting from quinoline.[6]

Synthesis of the this compound Scaffold

The synthesis of this compound and its derivatives is crucial for its application in research and development. Below, we detail a modern, efficient, and well-documented protocol for the preparation of a key intermediate, 5-bromo-8-nitroisoquinoline, which can then be reduced to the corresponding this compound derivative. This one-pot procedure from isoquinoline is advantageous as it avoids the isolation of the initial bromination product.[7]

Key Synthetic Pathways

The primary route to this compound involves the nitration of the isoquinoline core, followed by the reduction of the nitro group.

Caption: General synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline

This protocol, adapted from Organic Syntheses, describes a one-pot synthesis of 5-bromo-8-nitroisoquinoline, a versatile precursor for substituted 8-aminoisoquinolines.[7]

Step 1: Bromination of Isoquinoline

-

In a 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, charge 340 mL of concentrated sulfuric acid (96%) and cool to 0°C in an ice-water bath.

-

Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline to the stirred acid, ensuring the internal temperature remains below 30°C.

-

Cool the resulting solution to -25°C using a dry ice-acetone bath.

-

In portions, add 64.6 g (363 mmol) of N-bromosuccinimide (NBS, recrystallized) to the vigorously stirred solution, maintaining the temperature between -22 and -26°C.

-

After the addition is complete, stir the suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.

Step 2: Nitration of 5-Bromoisoquinoline (in situ)

-

To the reaction mixture from Step 1, add 46.0 g (455 mmol) of potassium nitrate in portions, keeping the internal temperature below -15°C.

-

Stir the mixture for 3 hours at -18 ± 1°C.

-

Pour the homogeneous reaction mixture onto 1.0 kg of crushed ice in a 5-L flask.

-

Adjust the pH of the stirred mixture to 9.0 using 25% aqueous ammonia, maintaining the temperature below 25°C.

-

Stir the resulting suspension in an ice-water bath for 2 hours.

-

Isolate the precipitated solids by filtration, wash thoroughly with ice-cold water, and air-dry to a constant weight.

-

Recrystallize the crude solid from a mixture of heptane and toluene to afford 40-44 g (47-51% yield) of 5-bromo-8-nitroisoquinoline as a slightly yellow solid.[7]

Reduction to this compound

The final step to obtain the this compound core is the reduction of the nitro group. A general and effective method is catalytic hydrogenation.

General Procedure:

-

Dissolve 5-bromo-8-nitroisoquinoline (1.00 g, 3.95 mmol) in 70 mL of methanol.

-

Add palladium on activated charcoal (10% Pd, 200 mg) as a catalyst.

-

Hydrogenate the mixture at room temperature and atmospheric pressure for 18 hours.

-

Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate and purify by column chromatography (eluent: ethyl acetate/heptane) to yield the target this compound derivative.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈N₂ | [8] |

| Molecular Weight | 144.18 g/mol | [8] |

| Appearance | White to pale yellow or brown crystalline solid | [3][8] |

| Melting Point | 155-157 °C | |

| Boiling Point | 335.7 ± 17.0 °C (Predicted) | |

| Solubility | Soluble in chloroform, ethanol, and ether; low solubility in water. | [8] |

| pKa | 6.20 ± 0.23 (Predicted) |

The Role of this compound in PARP Inhibition

The most prominent modern application of the this compound scaffold is in the design of inhibitors for Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[9] PARP enzymes are crucial for DNA repair, specifically in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[9]

Mechanism of Action: Synthetic Lethality and PARP Trapping

PARP inhibitors have shown remarkable success in treating cancers with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations. This efficacy is based on the principle of synthetic lethality .

-

PARP Inhibition: The inhibitor molecule, often containing the this compound core, binds to the catalytic domain of PARP-1, preventing it from synthesizing poly(ADP-ribose) chains.

-

SSB Accumulation: This catalytic inhibition stalls the repair of SSBs, which then accumulate.

-

DSB Formation: When the replication fork encounters an unrepaired SSB, it can collapse, leading to a more cytotoxic double-strand break (DSB).

-

Synthetic Lethality in HR-Deficient Cells: In healthy cells, these DSBs are efficiently repaired by the homologous recombination pathway. However, in cancer cells with BRCA1/2 mutations, this pathway is defective. The inability to repair these DSBs leads to genomic instability and ultimately, cell death.

A crucial aspect of the mechanism for many potent PARP inhibitors is PARP trapping . The inhibitor not only blocks the catalytic activity but also stabilizes the PARP-1 protein on the DNA at the site of the break. This trapped PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, further enhancing the inhibitor's anti-cancer effect.[10]

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Structure-Activity Relationship (SAR)

The this compound scaffold is part of a broader class of isoquinolinones and related heterocycles that serve as potent PARP inhibitors. SAR studies have revealed key structural features necessary for high-potency inhibition:

-

The Bicyclic Core: The isoquinolinone ring system acts as a mimic of the nicotinamide moiety of NAD+, the natural substrate for PARP. It forms crucial hydrogen bonds and van der Waals interactions within the enzyme's active site.[10][11]

-

Substituents: Modifications to the isoquinolinone core are critical for optimizing potency, selectivity, and pharmacokinetic properties. For instance, constraining linear linkers into cyclic structures has been shown to improve pharmacokinetic parameters while maintaining high potency.[10][11]

-

Anilinic Moiety: The amino group at the 8-position, or modifications thereof, can be involved in additional interactions that enhance binding affinity. However, in some designs, this exocyclic nitrogen has been incorporated into a larger ring system (e.g., a naphthyridinone) to mitigate potential metabolic liabilities associated with anilinic structures.[10][11]

Quantitative Data: Efficacy of Isoquinoline-Based and other PARP Inhibitors

The potency of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the PARP enzyme and against cancer cell lines. The table below presents IC50 values for several representative PARP inhibitors, highlighting the high potency achievable with scaffolds related to the isoquinoline core.

| Compound | Target Cell Line | BRCA Status | IC50 (µM) | Reference(s) |

| Olaparib | MDA-MB-436 | BRCA1 mutant | 4.7 | [12] |

| Niraparib | MDA-MB-436 | BRCA1 mutant | 3.2 | [12] |

| Rucaparib | MDA-MB-436 | BRCA1 mutant | 2.3 | [12] |

| Talazoparib | MDA-MB-436 | BRCA1 mutant | 0.13 | [12] |

| Olaparib | HCC1937 | BRCA1 mutant | ~96 | [12] |

| Veliparib | TOV-21G (Ovarian) | N/A | 29.6 | [13] |

| AG14361 | SW620 (Colon) | N/A | 0.034 | [13] |

Note: The IC50 values can vary depending on the assay conditions and the specific cell line used.

Conclusion and Future Perspectives

This compound has transitioned from a classical heterocyclic compound to a privileged scaffold in modern medicinal chemistry. Its synthetic accessibility and the unique electronic and steric properties it imparts have made it an invaluable building block for the development of highly potent and selective PARP inhibitors. The success of these inhibitors in the clinic, particularly for BRCA-mutant cancers, has validated the concept of synthetic lethality and has spurred further research into new generations of DNA damage response inhibitors.

Future research will likely focus on developing this compound derivatives with improved selectivity for different PARP family members, potentially leading to therapies with reduced side effects. Furthermore, the application of this versatile scaffold is expanding into other therapeutic areas and into materials science, where its coordinating properties can be harnessed for the development of novel catalysts and functional materials. The enduring legacy of this compound serves as a powerful testament to the importance of fundamental heterocyclic chemistry in driving therapeutic innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. prezi.com [prezi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chembk.com [chembk.com]

- 9. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 10. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Cornerstone of Innovation: A Technical Guide to the Fundamental Chemistry of 8-Aminoisoquinoline and Its Derivatives

This guide provides an in-depth exploration of the fundamental chemistry of 8-aminoisochinolin (8-AIQ), a pivotal heterocyclic scaffold in modern chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the synthesis, reactivity, and diverse applications of 8-AIQ and its derivatives. We will delve into the causality behind experimental choices and provide validated protocols to empower your research and development endeavors.

Introduction: The Strategic Importance of the 8-Aminoisoquinoline Scaffold

The isoquinoline framework is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic therapeutic agents.[1][2] The introduction of an amino group at the 8-position (C8) endows the 8-aminoisochinolin (8-AIQ) molecule with a unique combination of chemical properties. This seemingly simple functionalization dramatically influences the molecule's basicity, nucleophilicity, and electronic profile, making it a versatile building block for a vast array of complex molecules.[3][4]

The strategic placement of the amino group and the adjacent ring nitrogen atom creates a powerful bidentate chelation site. This feature is not only central to its role in coordination chemistry but has also been ingeniously exploited as a directing group in modern synthetic methodologies, most notably in metal-catalyzed C-H bond functionalization.[2][5] This capability allows for late-stage modification of molecules with high regioselectivity, a highly sought-after attribute in drug discovery programs.

Furthermore, 8-AIQ serves as a crucial intermediate in the synthesis of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][6] Its derivatives have been explored as kinase inhibitors, fluorescent probes, and advanced materials, highlighting the scaffold's broad utility.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂ | [7] |

| Molecular Weight | 144.17 g/mol | [7] |

| Melting Point | 155-157 °C | [8] |

| Appearance | Brown crystalline powder | [8] |

| pKa | 6.20 ± 0.23 (Predicted) | [8] |

| Solubility | Soluble in chloroform, ethanol, ether; low solubility in water. | [9] |

Synthesis of the this compound Core

The construction of the 8-aminoisochinolin scaffold can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the heterocyclic ring.

Classical Approaches: Building from the Ground Up

Traditional methods for synthesizing the isoquinoline core, which can then be functionalized to yield 8-AIQ, include the Bischler-Napieralski and Pictet-Spengler reactions.

-

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide.[10][11] The resulting 3,4-dihydroisoquinoline can be subsequently oxidized to the aromatic isoquinoline. To produce an 8-amino substituted product, the starting β-arylethylamine must contain an amino or a precursor group (like a nitro group) at the appropriate position.

-

Pictet-Spengler Reaction: This method provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[12][13][14] Similar to the Bischler-Napieralski reaction, the final isoquinoline can be obtained through oxidation.

Synthesis via Functional Group Interconversion

A more direct and common laboratory-scale synthesis of 8-AIQ involves the functionalization of a pre-existing isoquinoline ring. The most prevalent method is the reduction of 8-nitroisochinolin.

Workflow for the Synthesis of this compound from Isoquinoline

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of this compound from 5-Bromo-8-nitroisoquinoline

This protocol describes a specific literature procedure for the synthesis of 8-AIQ, which involves the catalytic hydrogenation of a substituted precursor.[15]

Materials:

-

5-Bromo-8-nitroisoquinoline

-

Methanol (MeOH)

-

Palladium on activated charcoal (10% Pd/C)

-

Celite

Procedure:

-

Dissolve 5-bromo-8-nitroisoquinoline (1.00 g, 3.95 mmol) in methanol (70 mL).

-

Add 10% Palladium on activated charcoal (200 mg) to the solution.

-

Hydrogenate the mixture at room temperature and atmospheric pressure for 18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (eluent: ethyl acetate/heptane) to yield 8-aminoisochinolin.[15]

Self-Validation Note: The successful synthesis is confirmed by the disappearance of the starting material spot on TLC and the appearance of a new product spot. The final product identity and purity should be confirmed by analytical techniques such as ¹H NMR and Mass Spectrometry. The provided ¹H NMR data for 8-aminoisochinolin is: (DMSO-d6, 400 MHz) δ 9.43 (s, 1H), 8.32 (d, 1H), 7.54 (d, 1H), 7.40 (dd, 1H), 6.99 (d, 1H), 6.72 (d, 1H), 6.22 (s, 2H).[15]

Core Reactivity of this compound

The chemical behavior of 8-AIQ is dominated by the interplay between the basic pyridine-type nitrogen at position 2 and the nucleophilic amino group at position 8.

Reactions at the Amino Group

The exocyclic amino group behaves as a typical aromatic amine, readily undergoing a variety of classical transformations.

-

Amide and Sulfonamide Formation: The amino group can be acylated with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This reaction is fundamental to its use as a directing group in C-H activation. Similarly, it reacts with sulfonyl chlorides to produce sulfonamides.

-

Schiff Base Formation: 8-AIQ condenses with aldehydes and ketones, typically under reflux in an alcoholic solvent, to form Schiff bases (imines).[16][17][18][19] These derivatives are important ligands in coordination chemistry and have shown a range of biological activities.[16][19]

Experimental Protocol: General Synthesis of an 8-AIQ Schiff Base

This protocol is adapted from the synthesis of Schiff bases derived from 8-aminoquinoline.[16][18][19]

Materials:

-

This compound

-

An appropriate aldehyde (e.g., o-vanillin)

-

Methanol or Ethanol

Procedure:

-

Dissolve 8-aminoisochinolin (1 mmol) in methanol (30 mL).

-

Add a methanolic solution of the aldehyde (1 mmol) to the 8-AIQ solution.

-

Reflux the reaction mixture for 2-4 hours at approximately 75°C.[16]

-

Monitor the reaction progress using TLC.

-

Upon completion, cool the mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.[18]

-

Diazotization and Sandmeyer Reactions: The primary amino group of 8-AIQ can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures.[20][21] This diazonium salt is a versatile intermediate that can be displaced by various nucleophiles in the presence of copper(I) salts (Sandmeyer reaction) to introduce halides (Cl, Br) or a cyano group.[22][23][24] This provides a powerful method for further functionalizing the isoquinoline ring.

Workflow for Sandmeyer Reaction of this compound

Caption: Diazotization and subsequent Sandmeyer reaction.

The 8-Amino Group as a Directing Group for C-H Functionalization

A paradigm-shifting application of 8-AIQ derivatives is their use as bidentate directing groups in transition metal-catalyzed C-H bond activation.[2][5] The amide formed from 8-AIQ and a carboxylic acid positions a metal catalyst (e.g., Palladium, Nickel, Copper) in proximity to specific C-H bonds, enabling their selective functionalization.[4]

Mechanism of Directed C-H Activation

Caption: Generalized catalytic cycle for C-H functionalization.

This strategy has been instrumental in forging C-C, C-N, and C-O bonds at previously unreactive positions. The 8-aminoquinoline auxiliary is highly effective and can often be removed after the desired transformation to reveal the functionalized carboxylic acid or other derivatives.[5]

Applications in Drug Discovery and Materials Science

The 8-aminoisochinolin scaffold is a cornerstone in the development of new therapeutic agents and functional materials.

Medicinal Chemistry

Derivatives of 8-AIQ and its isomer 8-aminoquinoline have shown significant potential across various therapeutic areas.

-

Anticancer Activity: Numerous derivatives have demonstrated potent cytotoxicity against various cancer cell lines.[6] Mechanisms of action are diverse and can include the inhibition of essential enzymes like topoisomerase and the modulation of key signaling pathways.[6]

-

Antimalarial Agents: The related 8-aminoquinoline core is the basis for the antimalarial drug primaquine, which is essential for eradicating the dormant liver stages of Plasmodium vivax malaria.[6][25] This has inspired the synthesis and evaluation of 8-aminoisochinolin analogs.

-

Antimicrobial and Antiviral Activity: The scaffold has been incorporated into molecules with broad-spectrum activity against pathogenic bacteria and fungi.[6] Furthermore, certain derivatives have shown inhibitory effects against various viruses.[6]

Table 2: Examples of Biological Activity of Aminoquinoline/isoquinoline Derivatives

| Compound Class | Target/Activity | Example IC₅₀ Values | References |

| 8-Hydroxyquinoline Derivatives | Anticancer (HeLa, MCF-7) | 5-49 µM | [26] |

| Quinoline-5-Sulfonamides | Anticancer (various cell lines) | 0.376 - 0.756 mM | [27] |

| Quinoxaline-Pyrrolidine Hybrids | Antiviral (SARS-CoV-2) | 1.06 µM | [28] |

Coordination Chemistry and Materials Science

The strong chelating ability of 8-AIQ and its derivatives makes them excellent ligands for a wide range of metal ions.[13][15] The resulting metal complexes have applications in:

-

Catalysis: As catalysts in organic transformations.[4]

-

Bioprobes: As fluorescent sensors for detecting specific metal ions.[4][29]

-

Advanced Materials: In the development of polymers and coatings with specific chemical and physical properties.[4]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a powerful and versatile platform for innovation. Its fundamental chemistry, characterized by the reactivity of its amino group and its unique chelating/directing capabilities, has cemented its role in advanced organic synthesis. For researchers in drug discovery, the 8-AIQ scaffold offers a proven starting point for developing novel therapeutics against a multitude of diseases. In materials science, its coordination chemistry opens doors to new functional molecules and materials. The continued exploration of new reactions and applications of 8-aminoisochinolin and its derivatives promises to yield exciting discoveries and valuable solutions to challenges in science and medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. | Semantic Scholar [semanticscholar.org]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. benchchem.com [benchchem.com]

- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 11. Bischler napieralski reaction | PPTX [slideshare.net]

- 12. name-reaction.com [name-reaction.com]

- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]